1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Overview
Description
1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is an organic compound with the molecular formula C8H8N2O. It is a heterocyclic compound that contains both pyrrole and pyridine rings fused together.
Preparation Methods
The synthesis of 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can be achieved through several routes. One common method involves the reaction of benzoylacetone with 3-amino-5-bromopyridine under acidic conditions . This reaction typically requires careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve optimization of these conditions and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Scientific Research Applications
1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can be compared with other similar compounds, such as:
4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7-one: This compound has similar structural features but includes a bromine and tosyl group, which can alter its reactivity and biological activity.
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: This derivative has an amino group and is studied for its potential as a receptor-interacting protein kinase inhibitor.
Properties
IUPAC Name |
1-methyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-3-6-2-4-9-8(11)7(6)10/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLDTQZQFAGIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-54-1 | |
Record name | 1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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